Furosemida

Descripción general

Descripción

La furosemida es un potente diurético de asa ampliamente utilizado en la práctica clínica para tratar afecciones caracterizadas por retención de líquidos y edema. Es particularmente eficaz en el manejo del edema asociado con la insuficiencia cardíaca congestiva, la cirrosis hepática y la enfermedad renal. La this compound funciona inhibiendo la reabsorción de sodio y cloruro en los riñones, lo que lleva a un aumento de la producción de orina y una reducción de la acumulación de líquidos .

Mecanismo De Acción

La furosemida ejerce sus efectos inhibiendo el cotransportador de sodio-potasio-cloruro en la rama ascendente gruesa del asa de Henle en los riñones. Esta inhibición reduce la reabsorción de sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. La diuresis resultante ayuda a reducir la acumulación de líquidos y la presión arterial .

Compuestos Similares:

Bumetanida: Otro diurético de asa con un mecanismo de acción similar pero mayor potencia.

Clorotiazida: Un diurético similar a la tiazida utilizado para la hipertensión y el edema.

Espironolactona: Un diurético ahorrador de potasio que actúa sobre los túbulos distales de los riñones.

Singularidad de la this compound: La this compound es única por su inicio rápido y duración corta de acción, lo que la hace adecuada para el manejo agudo del edema y la hipertensión. Su capacidad para inhibir el cotransportador de sodio-potasio-cloruro la distingue de otros diuréticos que actúan sobre diferentes partes de los túbulos renales .

Aplicaciones Científicas De Investigación

La furosemida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de mecanismos diuréticos e interacciones medicamentosas.

Biología: La this compound se utiliza en la investigación sobre la función renal y el equilibrio de electrolitos.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento del edema y la hipertensión.

Industria: La this compound se utiliza en la formulación de productos farmacéuticos y en el desarrollo de nuevos fármacos diuréticos

Análisis Bioquímico

Biochemical Properties

Furosemide primarily interacts with the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle in the kidneys . It inhibits this transporter, leading to a significant increase in water and sodium loss from the body . This interaction with the NKCC transporter is the primary biochemical reaction involving furosemide .

Cellular Effects

Furosemide’s primary cellular effect is the inhibition of electrolyte reabsorption from the kidneys . This leads to an increase in water excretion from the body, reducing fluid overload and edema in various clinical conditions . Furosemide also has effects on renal blood flow and glomerular filtration rate, which could be compromised, particularly if renal function is already compromised .

Molecular Mechanism

The main mechanism of action of furosemide is the inhibition of the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle . By inhibiting this transporter, furosemide prevents the reabsorption of sodium and chloride ions, leading to increased water loss from the body .

Temporal Effects in Laboratory Settings

Repetitive administration of furosemide induces short-term (braking phenomenon, acute diuretic resistance) and long-term (chronic diuretic resistance) adaptations . The mechanisms behind these adaptations are not well known .

Dosage Effects in Animal Models

In healthy dogs, a dose of furosemide administered at 2.5 mg/kg resulted in maximal natriuresis (beyond that dose there is no further increase in sodium excretion) . Overdose symptoms include dehydration, hypotension, and electrolyte imbalances, requiring supportive treatment and close monitoring .

Metabolic Pathways

The metabolism of furosemide occurs mainly in the kidneys and the liver. The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation . Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .

Transport and Distribution

Furosemide is highly bound to plasma proteins, almost exclusively to albumin . This restricts the apparent volume of distribution at steady-state to values within a multiple of 2 to 5 times the plasma volume . Furosemide mainly enters the proximal tubular lumen via secretion by the organic anion transporter-1 (OAT1), while glomerular filtration is limited due to the high protein binding .

Subcellular Localization

Furosemide acts at the luminal surface of the ascending limb of the loop of Henle . Its primary target is the Na-K-2Cl cotransporter located in the luminal plasma membrane of the thick ascending limb .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La furosemida se sintetiza a través de un proceso de varios pasos. Un método común implica la fotocloración de 4-cloro-2-fluoro-tolueno para producir 4-cloro-2-fluoro-benzotricloreto. Este intermedio se somete a aminosulfonilación y posterior condensación con furfurilamina para producir this compound .

Métodos de Producción Industrial: En entornos industriales, la this compound se prepara haciendo reaccionar ácido 2,4-dicloro-5-sulfamoilbenzoico con un agente de unión a ácido en un solvente apropiado. La solución se calienta bajo una atmósfera de gas inerte y se agrega furfurilamina gota a gota. Luego, la mezcla de reacción se ajusta para precipitar cristales de this compound, que se filtran, refinan y secan para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La furosemida experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, alterando sus propiedades químicas.

Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Comparación Con Compuestos Similares

Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.

Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.

Spironolactone: A potassium-sparing diuretic that acts on the distal tubules of the kidneys.

Uniqueness of Furosemide: Furosemide is unique due to its rapid onset and short duration of action, making it suitable for acute management of edema and hypertension. Its ability to inhibit the sodium-potassium-chloride cotransporter distinguishes it from other diuretics that act on different parts of the renal tubules .

Propiedades

IUPAC Name |

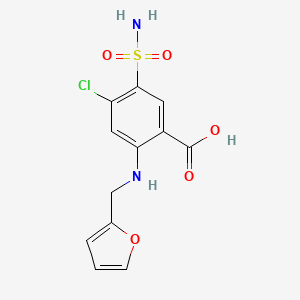

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41733-55-5 (mono-hydrochloride salt) | |

| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020648 | |

| Record name | Furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |

| Record name | SID47193739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |

CAS No. |

54-31-9 | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | furosemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | furosemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furosemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Furosemide, and how does this interaction lead to its diuretic effect?

A1: Furosemide primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. [] This cotransporter plays a crucial role in sodium, potassium, and chloride reabsorption from the urine back into the bloodstream. By inhibiting NKCC2, Furosemide disrupts this reabsorption process, leading to increased excretion of water, sodium, chloride, and other electrolytes in the urine, ultimately producing a potent diuretic effect. [, ] This action also disrupts the osmotic gradient in the renal medulla, further contributing to its diuretic effect. []

Q2: Does the presence of hypoalbuminemia impact the efficacy of Furosemide?

A2: Yes, hypoalbuminemia, a condition characterized by low levels of albumin in the blood, can affect Furosemide's efficacy. Albumin is a major protein responsible for binding to Furosemide in the plasma. [, ] In hypoalbuminemic states, a greater proportion of unbound (free) Furosemide is available, potentially leading to increased renal clearance and a more pronounced diuretic effect. [, ] This is particularly relevant in newborn infants who naturally have lower albumin levels compared to adults. []

Q3: How does Furosemide affect the renin-angiotensin-aldosterone system (RAAS)?

A3: Furosemide's diuretic action leads to a decrease in blood volume, which in turn activates the RAAS. [] This activation results in increased plasma renin activity (PRA) and aldosterone concentration. [] These hormonal changes aim to counteract the diuretic effect of Furosemide by promoting sodium and water retention in the kidneys. []

Q4: Can Furosemide impact pulmonary hemodynamics?

A4: Yes, Furosemide administration, particularly in horses, has been shown to attenuate exercise-induced pulmonary hypertension. [, ] This effect is thought to be mediated by a reduction in plasma volume and potentially through modulation of prostaglandin metabolism. [, ]

Q5: Can Furosemide be safely administered with aminoglycoside antibiotics?

A5: While Furosemide is often used concurrently with aminoglycosides, caution is warranted. In vitro studies show that Furosemide can precipitate in the presence of certain aminoglycosides like gentamicin sulfate and netilmicin sulfate. [] Therefore, when co-administering these drugs, separate administration or thorough flushing of intravenous lines is recommended to prevent potential complications. []

Q6: How is Furosemide absorbed and distributed in the body?

A6: Furosemide is incompletely absorbed following oral administration. [, ] Peak plasma concentrations are typically reached within one hour in both dogs and monkeys. [] The liver is a significant distribution site for Furosemide in dogs. []

Q7: How is Furosemide eliminated from the body?

A7: Furosemide is eliminated through both renal and nonrenal pathways. [] Approximately 50% of Furosemide elimination occurs via nonrenal clearance, primarily through metabolism. [] Interestingly, despite a significant contribution of nonrenal clearance, the liver doesn't play a major role in Furosemide metabolism in dogs. [] A portion of the drug is also excreted unchanged in the urine. [, ]

Q8: Does age affect the pharmacokinetics of Furosemide?

A8: Yes, age, particularly in geriatric populations, can significantly impact Furosemide's pharmacokinetics. [] Studies in elderly patients have shown a two-fold increase in Furosemide half-life compared to younger adults. [] Additionally, renal clearance and total clearance are markedly reduced in geriatric patients. [] These age-related changes necessitate dose adjustments to ensure efficacy and minimize potential toxicity in elderly patients. []

Q9: Has Furosemide shown efficacy in animal models of disease?

A9: Yes, Furosemide has demonstrated efficacy in preclinical models. In an oleic acid-induced canine model of Acute Respiratory Distress Syndrome (ARDS), continuous infusion of Furosemide improved lung injury scores, oxygenation, and reduced the need for positive end-expiratory pressure (PEEP). [] In an ovine model of septic acute kidney injury, Furosemide reversed medullary tissue hypoxia, a key pathological feature of this condition. [] These findings highlight the potential therapeutic benefits of Furosemide beyond its diuretic effects.

Q10: What analytical methods are commonly employed for the quantification of Furosemide?

A10: Various analytical methods have been developed and validated for the accurate and precise quantification of Furosemide in biological and pharmaceutical matrices. These include thin-layer chromatography, high-performance liquid chromatography (HPLC), and radioimmunoassay techniques. [, , ]

Q11: Does the co-administration of other drugs affect the pharmacokinetics or pharmacodynamics of Furosemide?

A11: Yes, Furosemide is known to interact with various drugs, potentially altering their pharmacokinetic and/or pharmacodynamic profiles. For instance, co-administration of Furosemide with hydralazine, a vasodilator, can lead to alterations in hydralazine's hypotensive effect and pharmacokinetic parameters. [] Similarly, concomitant use of Furosemide with certain antibiotics like cefazolin can influence cefazolin's urinary excretion. [] These findings underscore the importance of considering potential drug interactions when prescribing Furosemide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.